Fmoc-S-benzyl-L-cysteine

Descripción general

Descripción

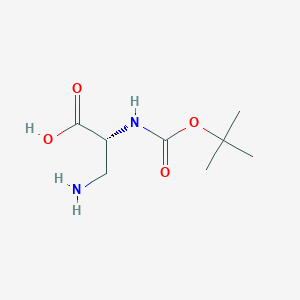

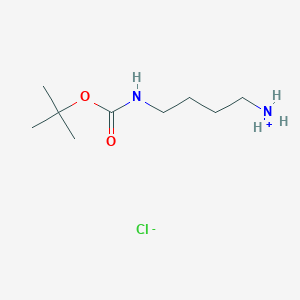

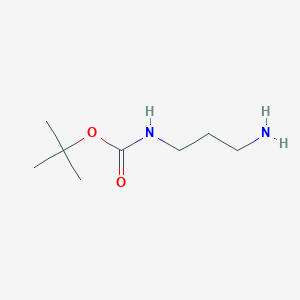

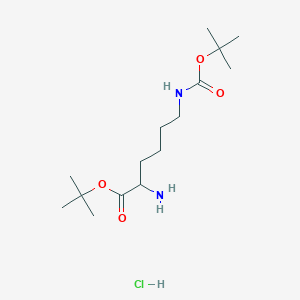

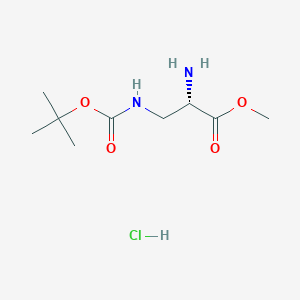

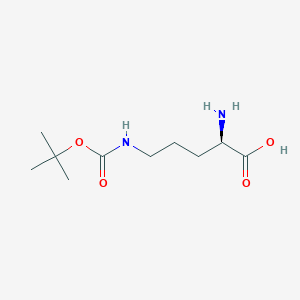

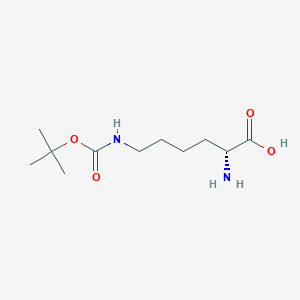

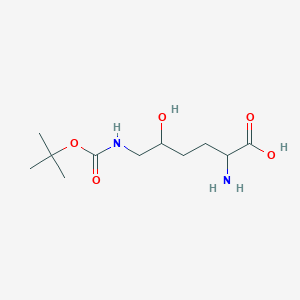

Fmoc-S-benzyl-L-cysteine is a derivative of cysteine, an amino acid. It is often used in peptide synthesis . The molecular formula of Fmoc-S-benzyl-L-cysteine is C25H23NO4S and its molecular weight is 433.5 .

Synthesis Analysis

The synthesis of Fmoc-S-benzyl-L-cysteine involves protecting group chemistry for the cysteine thiol group. This has enabled a vast array of peptide and protein chemistry over the last several decades . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of Fmoc-S-benzyl-L-cysteine consists of a benzyl group attached to the sulfur atom of cysteine, and a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino group .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-S-benzyl-L-cysteine has a molecular weight of 434.51. It is chemically pure at 98% . It is stable under normal conditions .Aplicaciones Científicas De Investigación

-

Scientific Field: Peptide and Protein Chemistry

- Application Summary : Fmoc-S-benzyl-L-cysteine is used as a protecting group in peptide and protein chemistry . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or synthesis being conducted. Generally, the Fmoc-S-benzyl-L-cysteine is used to protect the cysteine thiol group during synthesis, and then removed at a later stage to allow for further reactions or modifications .

- Results or Outcomes : The use of Fmoc-S-benzyl-L-cysteine and other protecting groups has facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

-

Scientific Field: Biomedical Research and Pharmaceutical Development

- Application Summary : Fmoc-L-cysteine is a useful intermediate for the preparation of a variety of S-substituted Fmoc-L-cysteine derivatives . These derivatives have become attractive synthetic targets in biomedical research and pharmaceutical development due to their high chemical and enzymatic stability .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or synthesis being conducted. Generally, the Fmoc-L-cysteine is used as an intermediate in the synthesis of S-substituted Fmoc-L-cysteine derivatives .

- Results or Outcomes : The use of Fmoc-L-cysteine and its derivatives has facilitated the development of new compounds with potential applications in biomedical research and pharmaceutical development .

-

Scientific Field: Biomolecular NMR and Proteomics

- Application Summary : Fmoc-S-benzyl-L-cysteine is used in the field of biomolecular Nuclear Magnetic Resonance (NMR) and proteomics . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or analysis being conducted. Generally, the Fmoc-S-benzyl-L-cysteine is used in the preparation of samples for NMR analysis .

- Results or Outcomes : The use of Fmoc-S-benzyl-L-cysteine in NMR and proteomics has facilitated the detailed analysis of complex biological samples, providing valuable insights into the structure and function of proteins .

-

Scientific Field: Synthesis of Thioglycosides

- Application Summary : Fmoc-L-cysteine is a useful intermediate for the preparation of a variety of S-substituted Fmoc-L-cysteine derivatives, including thioglycosides . Thioglycosides have become attractive synthetic targets in biomedical research and pharmaceutical development due to their high chemical and enzymatic stability .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or synthesis being conducted. Generally, the Fmoc-L-cysteine is used as an intermediate in the synthesis of S-substituted Fmoc-L-cysteine derivatives, including thioglycosides .

- Results or Outcomes : The use of Fmoc-L-cysteine and its derivatives has facilitated the development of new compounds with potential applications in biomedical research and pharmaceutical development .

-

Scientific Field: Solid Phase Peptide Synthesis

- Application Summary : Fmoc-S-benzyl-L-cysteine is used in the field of solid phase peptide synthesis . This method is used for the production of peptides, which are chains of amino acids linked by peptide bonds .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or synthesis being conducted. Generally, the Fmoc-S-benzyl-L-cysteine is used in the preparation of samples for solid phase peptide synthesis .

- Results or Outcomes : The use of Fmoc-S-benzyl-L-cysteine in solid phase peptide synthesis has facilitated the detailed analysis of complex biological samples, providing valuable insights into the structure and function of proteins .

-

Scientific Field: Protein Bioconjugation

- Application Summary : Fmoc-S-benzyl-L-cysteine is used in the field of protein bioconjugation . This technique involves the covalent attachment of various molecules to proteins .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or synthesis being conducted. Generally, the Fmoc-S-benzyl-L-cysteine is used in the preparation of samples for protein bioconjugation .

- Results or Outcomes : The use of Fmoc-S-benzyl-L-cysteine in protein bioconjugation has facilitated the detailed analysis of complex biological samples, providing valuable insights into the structure and function of proteins .

Safety And Hazards

Direcciones Futuras

The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread. Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . The future of Fmoc-S-benzyl-L-cysteine lies in its potential applications in peptide synthesis and protein science .

Propiedades

IUPAC Name |

(2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYVGAAQGLAMD-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471889 | |

| Record name | Fmoc-S-benzyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-S-benzyl-L-cysteine | |

CAS RN |

53298-33-2 | |

| Record name | Fmoc-S-benzyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.